![molecular formula C11H17N3O2 B1467289 [1-(1,3-ジメチル-1H-ピラゾール-5-カルボニル)ピロリジン-3-イル]メタノール CAS No. 1486792-08-8](/img/structure/B1467289.png)
[1-(1,3-ジメチル-1H-ピラゾール-5-カルボニル)ピロリジン-3-イル]メタノール
説明
The compound “[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A compound similar to the one , 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate, was synthesized by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .科学的研究の応用
医薬品化学:抗結核剤
ピラゾール誘導体は、潜在的な抗結核剤として特定されています。その構造フレームワークにより、結核の原因となるマイコバクテリウム・ツベルクローシスの増殖を標的化して阻害する化合物の合成が可能になります。 問題の特定の化合物は、合成して結核菌株に対する有効性を試験することができ、新しい抗結核薬の開発に貢献します .
抗菌および抗真菌アプリケーション
ピラゾールコアは、抗菌および抗真菌アプリケーションでも活性です。さまざまな細菌や真菌病原体を防ぐために設計された分子に組み込むことができます。 研究では、「[1-(1,3-ジメチル-1H-ピラゾール-5-カルボニル)ピロリジン-3-イル]メタノール」のさまざまな微生物に対する有効性を調べることができ、感染症の新しい治療法につながる可能性があります .
抗炎症特性
ピラゾール誘導体は、抗炎症特性を示すことが知られています。これは、関節炎やその他の炎症性疾患などの状態を治療できる新しい抗炎症薬の設計において貴重なものです。 化合物は、細胞または動物モデルにおける炎症を軽減する能力について研究することができます .
抗がん研究
ピラゾール部分は、多くの抗がん剤に共通の特徴です。薬物設計に組み込むことで、特定のがん細胞株を標的化できます。 化合物「[1-(1,3-ジメチル-1H-ピラゾール-5-カルボニル)ピロリジン-3-イル]メタノール」は、がん細胞の増殖と増殖を阻害する可能性について調査することができます .
抗糖尿病活性
研究によると、ピラゾール誘導体は、糖尿病に関連するさまざまな生体経路に影響を与えることで、抗糖尿病剤として作用することができます。 問題の化合物は、インスリンの放出またはグルコース代謝を調節する能力について分析することができ、糖尿病治療の新しいアプローチにつながる可能性があります .
農薬アプリケーション
農薬の分野では、ピラゾール誘導体を使用して、新しい殺虫剤や除草剤を開発することができます。その構造的多様性により、さまざまな農作物の害虫や雑草に効果的な化合物を作り出すことができます。 化合物は合成して農薬としての可能性を試験することができます .
配位化学および有機金属アプリケーション
ピラゾール誘導体は、配位化学でリガンドとして作用し、さまざまな金属と錯体を形成することができます。これらの錯体は、触媒、材料科学などで応用できます。 化合物は、金属と安定な錯体を形成する能力について調査することができ、これらの分野の進歩につながります .
グリーンケミストリーと持続可能な合成
ピラゾール誘導体の合成は、環境への影響を最小限に抑えるために、グリーンケミストリーの原則を使用して最適化できます。 化合物「[1-(1,3-ジメチル-1H-ピラゾール-5-カルボニル)ピロリジン-3-イル]メタノール」は、環境に優しい方法を使用して生産することができ、持続可能な化学慣行に貢献します .
作用機序
Target of Action
Pyrazoles and pyrrolidines are classes of compounds that have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives have been shown to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets that “[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol” interacts with. Pyrazole derivatives, for example, can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more . The exact interactions with its targets and the resulting changes would need to be determined through experimental studies.
Biochemical Pathways
Again, without specific studies, it’s challenging to summarize the affected biochemical pathways and their downstream effects for this compound. Pyrazole derivatives can affect a variety of biological activities and pathways , but the specific pathways affected by “[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol” would need to be identified through research.
生化学分析
Biochemical Properties
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular function . Additionally, it has been found to affect cell signaling pathways, which can result in altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered physiological functions . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.
Metabolic Pathways
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, influencing their growth and function . The compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport mechanisms is essential for predicting its effects on cellular function and distribution within the body.
Subcellular Localization
The subcellular localization of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-10(13(2)12-8)11(16)14-4-3-9(6-14)7-15/h5,9,15H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPBWAWFEBQGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



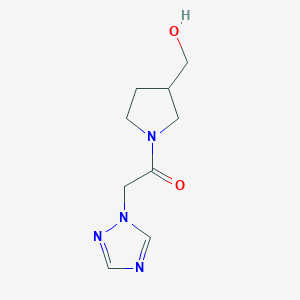
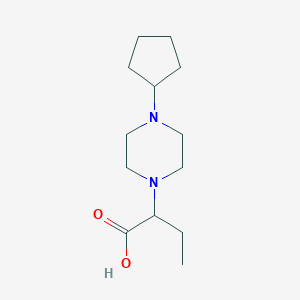
![{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1467208.png)
![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)
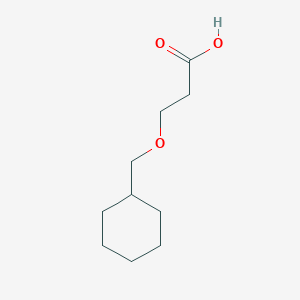

![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467214.png)
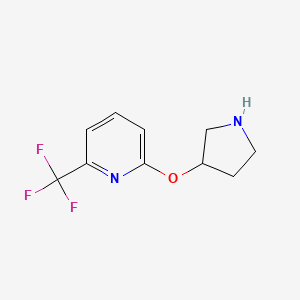
![2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467218.png)
![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol](/img/structure/B1467220.png)
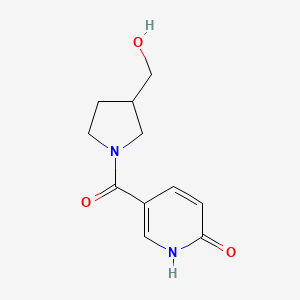
![4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467225.png)
![(Hexan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467227.png)
